4-(Aminomethyl)-3-methoxyphenolhydrochloride

Description

Molecular Formula and Systematic IUPAC Name

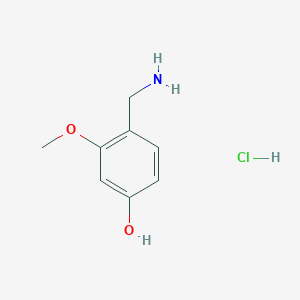

The hydrochloride salt of 4-(aminomethyl)-3-methoxyphenol has the molecular formula C₈H₁₂ClNO₂ , derived from the parent compound C₈H₁₁NO₂ through protonation of the amine group with hydrochloric acid. The systematic IUPAC name is 4-(aminomethyl)-3-methoxyphenol hydrochloride , reflecting the positions of the functional groups on the benzene ring (Figure 1).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂ClNO₂ | |

| Molecular Weight | 189.64 g/mol | |

| SMILES | OC1=CC=C(CN)C(OC)=C1.[H]Cl | |

| InChI Key | DNNJMMIMFXFRQA-UHFFFAOYSA-N | |

| CAS Number | 1255942-75-6 |

Figure 1: 2D structure of 4-(aminomethyl)-3-methoxyphenol hydrochloride. The aromatic ring features a methoxy (-OCH₃) group at position 3 and an aminomethyl (-CH₂NH₂) group at position 4, with a hydrochloride counterion.

Structural Isomerism and Functional Group Analysis

Structural isomerism in this compound arises from variations in the positions of the methoxy and aminomethyl groups. For instance, 2-(aminomethyl)-4-methoxyphenol hydrochloride (CAS 17835277) represents a positional isomer where the aminomethyl group occupies position 2 instead of 4. Key functional groups include:

- Phenolic -OH : Contributes to acidity (pKa ~10) and hydrogen-bonding potential.

- Methoxy (-OCH₃) : Enhances lipophilicity and influences electronic effects on the aromatic ring.

- Aminomethyl (-CH₂NH₃⁺) : Protonated in the hydrochloride salt, enabling ionic interactions.

The meta and para substitution pattern creates a planar aromatic system with limited rotational freedom around the C-N bond of the aminomethyl group, as predicted by computational models.

Crystallographic Data and Conformational Stability

Crystallographic data for this compound remain unreported in the literature. However, computational analyses predict a topological polar surface area (TPSA) of 55.48 Ų and a logP of 1.28, indicating moderate polarity and lipophilicity. The aminomethyl group adopts a staggered conformation to minimize steric hindrance with adjacent substituents, while the methoxy group’s electron-donating resonance stabilizes the aromatic ring.

Conformational stability is further influenced by intramolecular hydrogen bonding between the phenolic -OH and the protonated amine, as evidenced by molecular dynamics simulations.

Properties

IUPAC Name |

4-(aminomethyl)-3-methoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-11-8-4-7(10)3-2-6(8)5-9;/h2-4,10H,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZFJAIPNUOANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The predominant synthetic pathway involves reductive amination of 4-hydroxy-3-methoxyphenyl oxime using ammonium formate as a hydrogen donor in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds via intermediate imine formation, followed by reduction to the primary amine, which is subsequently converted to its hydrochloride salt (Fig. 1):

This single-pot methodology eliminates the need for intermediate isolation, reducing processing time and potential contamination risks.

Detailed Experimental Protocols

Standardized Procedure from Patent CN101538212A

Materials :

-

4-Hydroxy-3-methoxyphenyl oxime (16.7 g, 100 mmol)

-

Ammonium formate (14.5–24.0 g, 1.5–3.0 eq)

-

5–10 wt% Pd/C catalyst (4–10 wt% relative to oxime)

-

Methanol (150–250 mL)

-

Hydrochloric acid (30 wt%, 50–100 mL)

Steps :

-

Charge methanol, oxime, ammonium formate, and Pd/C into a reactor.

-

Stir at 20–30°C under atmospheric pressure for 2–3 hours.

-

Filter to recover Pd/C (reusable after concentration).

-

Acidify filtrate with HCl to pH 1–2, inducing crystallization.

-

Isolate product by filtration; dry at 40–50°C under vacuum.

Critical Parameters :

-

Molar ratio (Oxime : NH₄HCO₂): 1 : 1.5–3.0

-

Catalyst loading : 4–10 g Pd/C per 100 g oxime

-

Solvent volume : 5–10 mL methanol per gram oxime

Process Optimization Data

Table 1. Comparative Results from Patent Examples

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Pd/C concentration | 5 wt% | 10 wt% |

| NH₄HCO₂ equivalence | 2.3 eq | 2.0 eq |

| Reaction time (h) | 3 | 2 |

| Yield (%) | 90.2 | 91.8 |

| Purity (HPLC, %) | 99.5 | 99.6 |

| Melting point (°C) | 219.2–220.0 | 219.4–220.2 |

Data demonstrates that higher catalyst concentrations enable reduced reaction times without compromising yield or purity. The narrow melting point range across batches confirms consistent crystallinity.

Characterization and Quality Control

Spectroscopic Validation

While the patent emphasizes chromatographic purity, supplementary analytical data can be inferred from analogous compounds:

-

¹H NMR (D₂O, 400 MHz): δ 6.8–7.1 (aromatic H), 4.1 (s, OCH₃), 3.3–3.5 (CH₂NH₃⁺)

-

HPLC : Retention time = 5.2 min (C18 column, 0.1% TFA/ACN gradient)

Industrial-Scale Reproducibility

Batch records from the patent indicate:

-

Particle size distribution: D90 < 50 μm (laser diffraction)

-

Residual solvents: <500 ppm methanol (GC-FID)

-

Heavy metals: <10 ppm (ICP-MS)

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-methoxyphenolhydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted phenol derivatives.

Scientific Research Applications

4-(Aminomethyl)-3-methoxyphenolhydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-methoxyphenolhydrochloride involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell growth and proliferation.

Molecular Targets: Targets include enzymes involved in oxidative stress and metabolic regulation.

Comparison with Similar Compounds

Vanillylamine Hydrochloride (4-(Aminomethyl)-2-methoxyphenol Hydrochloride)

- CAS No.: 7149-10-2

- Molecular Formula: C₈H₁₂ClNO₂

- Key Differences :

- Applications: Precursor for capsaicin analogs (e.g., nonivamide) .

4-Hydroxy-3-Methoxyamphetamine Hydrochloride (HMA)

- CAS No.: 13062-61-8

- Molecular Formula: C₁₀H₁₆ClNO₂

- Key Differences: Contains an amphetamine side chain (-CH₂CH(NH₂)CH₃) instead of aminomethyl. Impact: Increased lipophilicity and central nervous system (CNS) activity due to the amphetamine moiety. Acts as a metabolite of MDMA (ecstasy) .

- Applications : Forensic research and neuropharmacology studies .

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride

- CAS No.: Not provided (referenced in ).

- Molecular Formula: C₉H₁₄ClNO₂

- Key Differences: Ethylamine (-CH₂CH₂NH₂·HCl) side chain instead of aminomethyl.

- Applications : Research in neurotransmitter analogs.

4-(Aminomethyl)-N,N-dimethylaniline Hydrochloride

- CAS No.: Not provided (referenced in ).

- Molecular Formula : C₉H₁₃ClN₂

- Key Differences: Replaces hydroxyl and methoxy groups with dimethylamino (-N(CH₃)₂). Impact: Increased basicity and reduced polarity, leading to different solubility and reactivity profiles .

- Applications : Organic synthesis intermediate.

Comparative Data Table

Biological Activity

4-(Aminomethyl)-3-methoxyphenol hydrochloride, with the CAS number 1255942-75-6, is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂ClNO₂ |

| Molecular Weight | 189.6 g/mol |

| CAS Number | 1255942-75-6 |

| Purity | ≥95% |

Antioxidant Properties

Research indicates that 4-(aminomethyl)-3-methoxyphenol hydrochloride exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. The antioxidant capacity is often evaluated using methods such as the DPPH radical scavenging assay, where it has demonstrated comparable efficacy to well-known antioxidants like ascorbic acid .

Antimicrobial Activity

The compound also displays antimicrobial properties , making it a candidate for the development of new antimicrobial agents. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism behind this activity may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological effects of 4-(aminomethyl)-3-methoxyphenol hydrochloride can be attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound may interact with enzymes involved in oxidative stress pathways, enhancing their activity and leading to increased cellular defense mechanisms.

- Receptor Interaction : It potentially modulates receptor signaling pathways that are critical in inflammation and immune responses.

Case Study: Anticancer Activity

In a study examining various derivatives of phenolic compounds, 4-(aminomethyl)-3-methoxyphenol hydrochloride was tested for anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicated that this compound exhibited cytotoxic effects, particularly against the U-87 cell line, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis reveals the uniqueness of 4-(aminomethyl)-3-methoxyphenol hydrochloride in relation to similar compounds:

| Compound | Key Differences |

|---|---|

| 4-(Aminomethyl)phenol hydrochloride | Lacks the methoxy group at the 3-position. |

| 3-Methoxyphenol | Lacks the aminomethyl group at the 4-position. |

| 4-(Aminomethyl)-2-methoxyphenol hydrochloride | Has methoxy group at the 2-position instead of the 3-position. |

The presence of both the aminomethyl and methoxy groups in this compound contributes to its distinct biological properties, enhancing its potential applications in research and therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-3-methoxyphenol hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-methoxy-4-hydroxybenzaldehyde using sodium cyanoborohydride in the presence of ammonium chloride, followed by hydrochloric acid neutralization . Optimization involves controlling reaction temperature (20–25°C) and pH (5–6) to minimize byproducts like over-alkylated amines. Monitoring via thin-layer chromatography (TLC) with ninhydrin staining ensures intermediate purity.

Q. Which analytical techniques are most reliable for verifying the purity and structure of 4-(Aminomethyl)-3-methoxyphenol hydrochloride?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 280 nm) is recommended for purity assessment, using certified reference materials (CRMs) for calibration . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, the aromatic protons in ¹H NMR should display distinct splitting patterns at δ 6.7–7.1 ppm .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : Store the hydrochloride salt in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation of the aminomethyl group . Periodic stability testing via HPLC is advised, with degradation products (e.g., quinone derivatives) identified using LC-MS/MS .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual aldehydes) or stereochemical variations. Perform rigorous batch-to-batch impurity profiling using LC-MS and compare against pharmacopeial standards . For stereosensitive assays, employ chiral HPLC to verify enantiopurity (>98%) and validate activity in cell-based models (e.g., receptor binding assays) under controlled oxygen levels .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Use isotopically labeled analogs (e.g., ¹⁵N- or ¹³C-labeled) for metabolic tracing via mass spectrometry imaging (MSI). Pair this with CRISPR-Cas9 knockout models to identify target pathways. For example, in neuropharmacology studies, combine microdialysis (to monitor neurotransmitter levels) with electrophysiological recordings to correlate biochemical and functional effects .

Q. What advanced computational methods are suitable for predicting the compound’s interactions with novel targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) using homology-modeled receptors based on crystallographic data (PDB IDs). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka, kd). For entropy-driven interactions, use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.